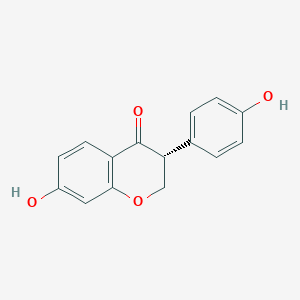

(3R)-7-hydroxy-3-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one

Description

Properties

Molecular Formula |

C15H12O4 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

(3R)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/t13-/m0/s1 |

InChI Key |

JHYXBPPMXZIHKG-ZDUSSCGKSA-N |

Isomeric SMILES |

C1[C@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Two-Step Intramolecular Cyclization

The most widely reported method involves a two-step process starting with m-aminophenol and 3-chloropropionyl chloride. In the first step, m-aminophenol reacts with 3-chloropropionyl chloride in ethyl acetate under basic conditions (sodium bicarbonate) to form 3-chloro-N-(3-hydroxyphenyl)propionamide. The second step employs aluminum chloride (AlCl₃) and N,N-dimethylacetamide (DMAC) as catalysts for intramolecular Friedel-Crafts alkylation at 140–150°C, yielding the target compound with 85–92% purity and 70–75% overall yield .

Key Advantages:

-

Scalability : Suitable for industrial production due to straightforward purification.

-

Cost-Efficiency : Avoids expensive chiral catalysts by leveraging stereochemical control during cyclization.

Catalytic Transfer Hydrogenation

Palladium-Catalyzed Reduction of Daidzein

(3R)-Dihydrodaidzein is synthesized via hydrogenation of daidzein using palladium on carbon (Pd/C) and ammonium formate in methanol. The reaction proceeds at 65°C for 2 hours, achieving >90% conversion with 61% isolated yield . The stereoselectivity arises from the preferential adsorption of the (S)-enantiomer on Pd/C, leaving the (R)-form in solution.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Reducing Agent | Ammonium Formate |

| Temperature | 65°C |

| Solvent | Methanol |

| Yield | 61% |

Enzymatic and Microbial Synthesis

Bacterial Biotransformation

Specific gut microbiota, such as Lactococcus sp. strain 20-92 and Slackia spp., convert daidzein to (R)-dihydrodaidzein via NADPH-dependent reductases. The process involves:

Optimization Strategies:

-

Mutant Enzymes : The P212A mutant of dihydrodaidzein reductase enhances reaction rates by 18% , achieving 93% yield of (R)-dihydrodaidzein.

-

Co-Culture Systems : Combining Lactococcus with Eggerthella spp. improves enantiomeric excess (ee) to >99% .

Chiral Resolution Techniques

Chromatographic Separation

Racemic dihydrodaidzein mixtures are resolved using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) as the mobile phase. This method achieves 98% ee but is limited by low throughput.

Kinetic Resolution via Lipases

Candida antarctica lipase B selectively acetylates the (S)-enantiomer, leaving (R)-dihydrodaidzein unreacted. The process affords 85% ee with 40% recovery .

Comparative Analysis of Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost |

|---|---|---|---|---|

| Friedel-Crafts | 70–75 | 95–98 | High | Low |

| Catalytic Hydrogenation | 61 | 90 | Moderate | Medium |

| Microbial Synthesis | 93 | 99 | Low | High |

| Chiral Resolution | 40 | 98 | Low | High |

Industrial-Scale Production Challenges

Byproduct Formation

-

5-Hydroxy Isomer : Competing cyclization during Friedel-Crafts reactions generates up to 8% 5-hydroxy-3,4-dihydroquinolinone, requiring silica gel chromatography for removal.

-

Oxidation Products : Prolonged storage in aerobic conditions degrades (R)-dihydrodaidzein to equol, necessitating inert atmosphere storage.

Solvent Selection

High-boiling solvents like sulfolane improve mixing in large-scale Friedel-Crafts reactions but increase environmental disposal costs.

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

(3R)-7-hydroxy-3-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that (3R)-7-hydroxy-3-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one exhibits strong antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which is linked to various diseases such as cancer and neurodegenerative disorders. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and survival . For instance, a study found that derivatives of this compound could inhibit cancer cell growth by enhancing T-cell activity in the tumor microenvironment .

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Its ability to reduce neuronal apoptosis and inflammation suggests potential therapeutic applications in conditions such as Alzheimer's disease . The compound's interaction with neurotransmitter systems also points to its possible role in treating mood disorders and cognitive decline.

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods, often involving the modification of existing flavonoid structures. For example, synthetic pathways have been developed that yield this compound with high purity and yield, facilitating further biological evaluations .

Case Study 1: Antioxidant Activity

A study investigating the antioxidant capacity of this compound demonstrated its effectiveness in reducing oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde levels, a marker of lipid peroxidation, suggesting protective effects against cellular damage .

Case Study 2: Anticancer Effects

In another study focused on breast cancer cell lines, this compound was shown to inhibit cell proliferation by inducing apoptosis through mitochondrial pathways. The study concluded that this compound could be a promising candidate for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of (3R)-7-hydroxy-3-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways involved in oxidative stress, inflammation, and cell proliferation. It may also interact with specific enzymes and receptors to exert its biological activities.

Comparison with Similar Compounds

Key Physicochemical Properties:

- Molecular formula : C₁₅H₁₂O₄

- Molecular weight : 256.25 g/mol

- Density : 1.4±0.1 g/cm³

- Boiling point : 529.5±50.0 °C

- LogP : 2.79 (moderate lipophilicity)

- Storage : Stable at room temperature in dry conditions .

This compound is structurally related to flavonoids and isoflavones, which are widely studied for their bioactive properties.

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Hydrogenation Status :

- The 3,4-dihydro structure in the target compound reduces ring aromaticity, increasing conformational flexibility compared to daidzein or genistein. This may enhance membrane permeability but reduce planar stacking interactions with enzymes .

Hydroxylation Pattern: The absence of a 5-OH group (vs. This is critical for targeting neurological disorders, as seen in SRT for mucopolysaccharidoses (MPS) .

Stereochemistry :

- The (3R)-enantiomer exhibits distinct binding affinities compared to its (3S)-counterpart. For example, R-dihydrodaidzein shows higher affinity for estrogen receptors than S-dihydrodaidzein .

Glucosylation (Naringenin-7-O-glucoside) :

- Glycosylation at the 7-OH position drastically increases water solubility but reduces passive diffusion across lipid membranes. This contrasts with the target compound’s moderate LogP (2.79), which balances solubility and bioavailability .

Biological Activity: Daidzein: Estrogenic and anti-cancer effects via ER-β binding. Genistein: Broader kinase inhibition, impacting cell proliferation and apoptosis.

Biological Activity

(3R)-7-hydroxy-3-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one, commonly referred to as a flavonoid compound, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C15H12O4

- CAS Number: 11579739

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity: The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neuroprotection and the prevention of neurodegenerative diseases .

- Anti-inflammatory Effects: Studies have shown that the compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is crucial in managing conditions such as arthritis and cardiovascular diseases .

- Antimicrobial Activity: The compound has demonstrated efficacy against various microbial strains, including bacteria and fungi. Its mechanism may involve disrupting microbial cell walls or inhibiting essential metabolic pathways .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a strong ability to scavenge free radicals, suggesting its potential role in preventing oxidative damage in cells .

Anti-inflammatory Activity

In vitro studies have shown that the compound effectively reduces the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages. This suggests its potential application in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The Minimum Inhibitory Concentration (MIC) values for various strains were reported, demonstrating significant bioactivity .

Case Studies

- Neuroprotective Effects: A study investigated the neuroprotective effects of this flavonoid in a murine model of Alzheimer's disease. The results showed improved cognitive functions and reduced amyloid plaque formation, indicating its potential for neurodegenerative disease management .

- Antifungal Efficacy: Another research focused on the antifungal activity against Candida albicans. The compound displayed a MIC value of 0.234 µmol/mL, showcasing its effectiveness compared to standard antifungal agents .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (3R)-7-hydroxy-3-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation of substituted phenols with appropriate aldehydes or ketones. For example, describes a protocol using ω-substituted 2,4-dihydroxyacetophenone derivatives and aryl isoxazolecarbonyl chlorides under reflux in acetone, followed by purification via chromatography. Key optimizations include:

- Temperature control : Maintaining reflux (~60–80°C) to prevent side reactions.

- Catalyst selection : Using anhydrous K₂CO₃ to deprotonate phenolic hydroxyl groups and drive condensation .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound from byproducts like unreacted precursors or regioisomers .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., 7-hydroxy and 4-hydroxyphenyl groups) and stereochemistry (R-configuration at C3). Coupling constants (J-values) in ¹H NMR can confirm diastereotopic protons in the dihydrobenzopyran core .

- IR spectroscopy : Peaks at ~3200–3500 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (C=O of benzopyranone) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₅H₁₂O₅) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A for irritation) .

- Ventilation : Fume hoods to minimize inhalation of aerosols/dust (GHS Category 3 for respiratory irritation) .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the compound’s reported pharmacological activities (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Dose-response studies : Systematically vary concentrations (e.g., 1–100 µM) in cell-based assays (e.g., DCFH-DA for ROS detection) to identify biphasic effects .

- Redox environment modulation : Test under hypoxic vs. normoxic conditions, as oxygen tension can alter pro-/antioxidant behavior .

- Computational modeling : Use density functional theory (DFT) to predict redox potentials of phenolic hydroxyl groups, which influence radical scavenging efficacy .

Q. What experimental strategies can elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target identification : Combine affinity chromatography with proteomics to isolate binding partners (e.g., kinases or transcription factors) .

- Gene knockout models : Use CRISPR/Cas9 to silence putative targets (e.g., Nrf2 for antioxidant response) in in vitro models .

- Metabolomics : Track downstream metabolites via LC-MS to map pathways influenced by the compound (e.g., glutathione synthesis) .

Q. How does stereochemical purity (R-configuration) impact the compound’s bioactivity, and how can enantiomeric impurities be minimized during synthesis?

- Methodological Answer :

- Chiral chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify enantiomeric excess (ee) .

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps (e.g., cyclization) to favor the (3R)-enantiomer .

- Bioactivity assays : Compare IC₅₀ values of pure (3R) vs. racemic mixtures in target-specific assays (e.g., enzyme inhibition) to quantify stereochemical influence .

Q. What are the challenges in synthesizing derivatives with modified substituents (e.g., methoxy or alkyl groups), and how can regio-/stereoselectivity be controlled?

- Methodological Answer :

- Protecting groups : Temporarily block reactive hydroxyls (e.g., with tert-butyldimethylsilyl ethers) to direct substitution to specific positions .

- Microwave-assisted synthesis : Enhance reaction rates and selectivity for thermally sensitive intermediates .

- Computational guidance : Use molecular docking to predict how bulky substituents (e.g., 3-methylbut-2-enyl) affect binding to biological targets, guiding synthetic priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.